D,L-Azatryptophan hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

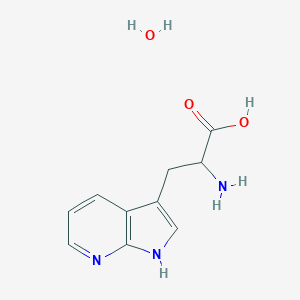

2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.H2O/c11-8(10(14)15)4-6-5-13-9-7(6)2-1-3-12-9;/h1-3,5,8H,4,11H2,(H,12,13)(H,14,15);1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDRHYQAIUZKHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CC(C(=O)O)N)N=C1.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50647368 |

Source

|

| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-37-4 |

Source

|

| Record name | 3-(1H-Pyrrolo[2,3-b]pyridin-3-yl)alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50647368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of D,L-Azatryptophan Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

D,L-7-Azatryptophan hydrate (B1144303) is a racemic mixture of the D- and L- enantiomers of 7-azatryptophan (B1233867), a structural analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for the carbon at the 7th position of the indole (B1671886) ring imparts unique fluorescent properties, making it a valuable tool in protein research. This technical guide provides a comprehensive overview of the chemical and physical properties of D,L-Azatryptophan hydrate, detailed experimental protocols for its enantiomeric resolution, and a summary of its applications in biochemical and pharmaceutical research.

Chemical and Physical Properties

D,L-7-Azatryptophan hydrate is a white to off-white powder. Its core chemical and physical properties are summarized in the tables below.

Table 1: General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃O₂ · H₂O | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| CAS Number | 7146-37-4 | [2] |

| Appearance | White to off-white powder | [1] |

| Storage Temperature | -20°C | [3] |

Table 2: Physical Properties

| Property | Value | Reference |

| Melting Point | 262-264 °C | [4] |

| Solubility | Soluble in 1 M HCl (50 mg/ml), with heating. | [4] |

Table 3: Spectroscopic Properties

| Property | Value | Reference |

| Extinction Coefficient (ε) | Eₘₘ = 1.205 (310 nm), 5.080 (280 nm) | [4] |

| Fluorescence Excitation | 310 nm | [4] |

| Fluorescence Emission | 402 nm | [4] |

Experimental Protocols

A critical procedure in the application of D,L-Azatryptophan is the resolution of its racemic mixture to obtain the individual enantiomers, as often only one enantiomer is biologically active. The following is a detailed protocol for the enzymatic resolution of D,L-7-Azatryptophan.

Enzymatic Resolution of D,L-7-Azatryptophan Racemate

This protocol is based on the enantioselective hydrolysis of the Nα-acetyl derivative of D,L-7-Azatryptophan using acylase-I from Aspergillus oryzae.[5]

Materials:

-

D,L-7-Azatryptophan hydrate

-

Acetic anhydride (B1165640)

-

Neat acetic acid

-

Eupergit-C immobilized acylase-I from Aspergillus oryzae

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Acetylation of D,L-7-Azatryptophan:

-

Dissolve 205 mg (1 mmole) of D,L-7-Azatryptophan in 2.56 mL (45 mmole) of neat acetic acid.

-

Add 114 µL (1.2 mmole) of acetic anhydride to the solution under vigorous stirring.

-

Allow the reaction to proceed at room temperature with continuous stirring.

-

Monitor the reaction progress by RP-HPLC until completion to yield D,L-Nα-acetyl-7-azatryptophan.[5]

-

-

Enzymatic Deacetylation:

-

React the D,L-Nα-acetyl-7-azatryptophan mixture with Eupergit-C immobilized Aspergillus oryzae acylase-I. This enzyme will selectively hydrolyze the L-Nα-acetyl derivative.

-

The reaction should be allowed to proceed for 24 hours to ensure quantitative deacylation of the L-enantiomer.[5]

-

-

Purification of L-7-Azatryptophan:

-

Following the enzymatic reaction, purify the resulting free L-7-Azatryptophan from the unreacted D-Nα-acetyl-7-azatryptophan using preparative RP-HPLC.[5]

-

-

Enantiomeric Purity Analysis:

-

The enantiomeric purity of the purified L-7-Azatryptophan can be established using chiral affinity chromatography on an albumin-sepharose 4B column.[5]

-

Workflow for Enzymatic Resolution

Caption: Enzymatic resolution of D,L-Azatryptophan.

Biological Activity and Applications

D,L-7-Azatryptophan, particularly the L-enantiomer, serves as a valuable fluorescent probe in protein studies. Its incorporation into proteins in place of tryptophan allows for the investigation of protein structure, function, and dynamics through fluorescence spectroscopy.[4] The altered photophysical properties of 7-azatryptophan compared to tryptophan, such as a red-shift in its fluorescence emission, make it a sensitive reporter of the local environment within a protein.[4]

This analog has been successfully incorporated into various proteins, including bacterial proteins and phage lambda lysozyme, to study aspects like protein stability and tryptophan accessibility.[4][6] Its use extends to the synthesis of specialized biochemical probes, such as a biotin-7-azatryptophan adduct, for studying molecular interactions.[4]

Signaling Pathways

Currently, there is no specific signaling pathway that has been identified to be directly modulated by this compound. Its primary role in research is as a structural and functional probe when incorporated into peptides and proteins. The biological effects observed are generally a consequence of the altered properties of the proteins into which it is incorporated.

Logical Relationship of 7-Azatryptophan as a Research Tool

Caption: From racemate to research application.

Conclusion

D,L-7-Azatryptophan hydrate is a valuable chemical tool for researchers in biochemistry, molecular biology, and drug development. Its unique fluorescent properties, once resolved into its L-enantiomer, provide a powerful method for probing the intricacies of protein structure and function. The experimental protocol provided herein offers a reliable method for obtaining the biologically relevant enantiomer, paving the way for its use in a wide range of research applications.

References

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000929) [hmdb.ca]

- 2. This compound | 7146-37-4 | FA18065 [biosynth.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. rsc.org [rsc.org]

- 5. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of D,L-Azatryptophan Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic properties of D,L-Azatryptophan hydrate (B1144303), a fluorescent analog of tryptophan. Its unique spectral characteristics, including a notable red-shift in absorption and emission compared to tryptophan, make it a valuable probe in protein structure and dynamics studies, fluorescence resonance energy transfer (FRET) experiments, and drug development.[1] This document outlines the quantitative spectroscopic data, detailed experimental protocols for its characterization, and visual workflows to guide researchers in its application.

Core Spectroscopic Data

The spectroscopic properties of D,L-Azatryptophan hydrate are primarily dictated by the 7-azaindole (B17877) moiety. The substitution of a carbon atom with a nitrogen atom in the indole (B1671886) ring leads to distinct changes in its electronic structure, resulting in altered absorption and fluorescence characteristics compared to canonical tryptophan.[1]

Ultraviolet-Visible (UV-Vis) Absorption Properties

This compound exhibits a UV absorption spectrum that is red-shifted compared to tryptophan. This shift allows for the selective excitation of the azatryptophan analog in the presence of other aromatic amino acids.[1]

| Property | Value | Solvent/Conditions | Reference |

| Absorption Maximum (λmax) | ~288 nm | Aqueous Buffer (pH 7.5) | [2] |

| Absorption Maximum (λmax) | ~294 nm | Water (pH 7) | [3] |

| Molar Extinction Coefficient (ε) | Data not available |

Fluorescence Properties

The fluorescence of this compound is highly sensitive to the polarity of its environment, a property that is particularly useful for probing conformational changes in proteins.[1] In aqueous solutions, its fluorescence is significantly quenched compared to its emission in nonpolar environments.[2]

| Property | Value | Solvent/Conditions | Reference |

| Emission Maximum (λem) | ~395-400 nm | Water | [1] |

| Emission Maximum (λem) | ~362 nm | Acetonitrile | [1] |

| Emission Maximum (λem) | ~345 nm | Diethyl ether | [1] |

| Fluorescence Quantum Yield (ΦF) | ~0.01 | Aqueous Solution (pH 7) | [1] |

| Fluorescence Quantum Yield (ΦF) | ~0.25 | Acetonitrile | [1] |

| Fluorescence Lifetime (τ) | ~780 ps | Water (pH 4-10) | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the spectroscopic characterization of this compound.

UV-Vis Absorption Spectroscopy

This protocol outlines the measurement of the UV-Vis absorption spectrum to determine the absorption maximum (λmax) and molar extinction coefficient (ε).

Materials:

-

This compound

-

Solvent of choice (e.g., deionized water, phosphate-buffered saline (PBS), ethanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the wavelength range for scanning (e.g., 200-400 nm).

-

-

Measurement:

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with a cuvette containing the this compound solution.

-

Record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) from the slope of a plot of absorbance versus concentration.

-

Fluorescence Spectroscopy

This protocol describes the measurement of fluorescence emission spectra, quantum yields, and lifetimes.

Materials:

-

This compound solution (prepared as for UV-Vis)

-

Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4)

-

Quartz fluorescence cuvettes

-

Fluorometer

Procedure for Emission Spectrum:

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to stabilize.

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum (e.g., 288 nm).

-

Set the emission wavelength range to scan (e.g., 300-600 nm).

-

-

Measurement:

-

Record the fluorescence emission spectrum of the this compound solution.

-

Procedure for Relative Quantum Yield Measurement:

-

Measure the UV-Vis absorbance of both the this compound sample and the quantum yield standard at the excitation wavelength. The absorbance should be kept below 0.1 to avoid inner filter effects.

-

Record the fluorescence emission spectrum of the standard and the sample under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield (Φx) of the sample is calculated using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

'x' denotes the sample and 'st' denotes the standard.

-

Procedure for Fluorescence Lifetime Measurement:

-

Fluorescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited by a pulsed light source (e.g., a laser diode) at the absorption maximum.

-

The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly.

-

A histogram of these delay times is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the atoms within the this compound molecule.

Materials:

-

This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

Procedure:

-

Sample Preparation:

-

Dissolve the this compound in the deuterated solvent in a small vial.

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

The instrument is tuned to the appropriate nucleus (¹H or ¹³C).

-

The magnetic field is shimmed to achieve homogeneity.

-

-

Data Acquisition:

-

A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.

-

-

Data Processing:

-

The FID is Fourier transformed to obtain the NMR spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts, coupling constants, and peak integrations are analyzed to elucidate the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr, spectroscopic grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (for KBr pellet):

-

Sample Preparation:

-

Thoroughly mix a small amount of this compound with dry KBr in a mortar.

-

Place the mixture into a pellet press and apply pressure to form a transparent pellet.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to functional groups such as N-H, O-H, C=O, and C-N bonds.

-

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for the spectroscopic analysis of this compound.

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FTIR Spectroscopy.

References

- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [dr.lib.iastate.edu]

- 4. DSpace [dr.lib.iastate.edu]

An In-depth Technical Guide to D,L-Azatryptophan Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-Azatryptophan hydrate (B1144303) (CAS Number 7146-37-4) is a racemic mixture of the non-canonical amino acid 7-azatryptophan (B1233867). As an isostere of tryptophan, it serves as a valuable tool in protein science and drug development. Its intrinsic fluorescence, which is highly sensitive to the local environment, makes it a powerful probe for investigating protein structure, dynamics, folding, and protein-protein interactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological applications of D,L-Azatryptophan hydrate, with a focus on experimental protocols and data presentation for the research community.

Chemical and Physical Properties

This compound is a white to off-white powder. It is an unusual alpha-amino acid distinguished by its potent fluorescent activity.[1][2][3] The presence of a nitrogen atom at the 7th position of the indole (B1671886) ring alters its electronic properties compared to tryptophan, resulting in unique spectroscopic characteristics.[4] This compound is soluble in water and 1 M HCl (with heating), and is typically stored at -20°C.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7146-37-4 | [3][5][7][8][9][10] |

| Alternate CAS Number | 7303-50-6 (anhydrous) | [2][6] |

| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2][5][7][11] |

| Molecular Weight | 223.23 g/mol | [1][2][5][7][9][11] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 262-264 °C | [6] |

| Solubility | Soluble in water. Soluble in 1 M HCl (50 mg/ml) with heat. | [5][6] |

| Storage Temperature | -20°C or 2-8°C (sealed in dry conditions) | [7] |

| Purity | ≥98% (TLC) |

Table 2: Spectroscopic Properties of 7-Azatryptophan

| Property | Value | Conditions | Source |

| Excitation Wavelength | 310 nm | [6] | |

| Emission Wavelength | 402 nm | [6] | |

| Absorption Maximum Shift (vs. Tryptophan) | Red-shifted by 10 nm | [4] | |

| Emission Maximum Shift (vs. Tryptophan) | Red-shifted by 46 nm | [4] | |

| Extinction Coefficient (ε) | 1,205 M⁻¹cm⁻¹ | at 310 nm | [6] |

| Extinction Coefficient (ε) | 5,080 M⁻¹cm⁻¹ | at 280 nm | [6] |

| Quantum Yield | Increases from 0.01 in aqueous solution (pH 7) to 0.25 in acetonitrile. | [4] |

Synthesis and Resolution

D,L-Azatryptophan can be synthesized from 7-azaindole.[6] For many biological applications, the individual L- or D-enantiomers are required. The racemic mixture can be resolved through enantioselective hydrolysis of the Nα-acetyl-derivative using an immobilized acylase.

Experimental Protocol: Resolution of D,L-Azatryptophan

This protocol describes the enzymatic resolution of the racemic mixture to obtain L-7-azatryptophan.

-

Acetylation of D,L-Azatryptophan:

-

Dissolve 205 mg (1 mmol) of D,L-Azatryptophan in 2.56 mL of neat acetic acid.

-

Add 114 µL (1.2 mmol) of acetic anhydride (B1165640) under vigorous stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC.[4]

-

The product of this step is D,L-Nα-acetyl-Azatryptophan.

-

-

Enzymatic Hydrolysis:

-

The resulting D,L-Nα-acetyl-Azatryptophan is subjected to enantioselective deacylation.

-

This is achieved using eupergit-C immobilized acylase-I from Aspergillus oryzae.[4]

-

The enzyme specifically hydrolyzes the L-enantiomer, yielding free L-7-azatryptophan.

-

-

Purification:

-

The free L-7-azatryptophan is purified from the reaction mixture using preparative RP-HPLC.[4]

-

-

Enantiomeric Purity Assessment:

-

The enantiomeric purity of the purified L-7-azatryptophan can be confirmed by chiral affinity chromatography.[4]

-

Caption: Workflow for the enzymatic resolution of D,L-Azatryptophan.

Biological Activity and Applications

D,L-Azatryptophan is a versatile tool in biological research, primarily utilized for its fluorescent properties and as a substitute for tryptophan in proteins.

Fluorescent Probe for Protein Studies

The fluorescence of 7-azatryptophan is highly sensitive to the polarity of its environment.[4] This property makes it an excellent intrinsic probe for studying:

-

Protein Structure and Dynamics: Changes in the local environment of the azatryptophan residue upon protein folding, conformational changes, or ligand binding can be monitored by shifts in its fluorescence emission spectrum.[1][2][3][6]

-

Protein Folding: Resonance energy transfer (RET) between a donor fluorophore (like tyrosine) and 7-azatryptophan as an acceptor can be used to monitor protein folding and renaturation processes.[4]

-

Protein-Protein Interactions: The quenching or enhancement of 7-azatryptophan fluorescence upon binding to another protein can provide insights into the binding interface and kinetics.[4]

Incorporation into Proteins

7-Azatryptophan can be incorporated into proteins either through chemical synthesis of peptides or biosynthetically in expression systems.

-

Biosynthetic Incorporation: It can be incorporated into proteins expressed in bacteria, serving as a useful intrinsic fluorescence probe.[6] This has been demonstrated in phage lambda lysozyme, where the replacement of tryptophan with 7-azatryptophan had only a mild effect on protein stability at pH above 5.[12][13] More recently, a system for the genetic encoding of 7-aza-l-tryptophan in E. coli has been developed, allowing for site-selective isotope labeling for NMR studies.[14][15][16]

Caption: Applications of 7-Azatryptophan in protein science.

Other Biological Activities

-

Enzyme Induction: D,L-7-Azatryptophan, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase in Pseudomonas acidovorans.

-

Inhibition of Metabolism: In the marine cyanobacterium Anabaena sp. Strain 1F, D,L-7-Azatryptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as eye shields and gloves.[17] It is a combustible solid and should be stored in a tightly closed container in a dry, well-ventilated place, typically refrigerated.[17]

Table 3: Hazard and Safety Information

| Hazard Statement | Precautionary Measures | Source |

| H302: Harmful if swallowed | Wear protective gloves/clothing/eye protection/face protection. Wash hands thoroughly after handling. | [11][17] |

| H312: Harmful in contact with skin | Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [11][17] |

| H332: Harmful if inhaled | Keep container tightly closed. Store in a dry, well-ventilated place. Keep refrigerated. | [11][17] |

Conclusion

This compound is a valuable chemical tool for researchers in biochemistry, molecular biology, and drug development. Its unique fluorescent properties, which are sensitive to the microenvironment, provide a powerful means to investigate the intricacies of protein structure, function, and interactions. The ability to incorporate this non-canonical amino acid into proteins, both synthetically and biosynthetically, opens up a wide range of experimental possibilities, from fluorescence-based assays to site-specific NMR studies. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in the laboratory.

References

- 1. labmix24.com [labmix24.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. usbio.net [usbio.net]

- 4. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 7146-37-4 | FA18065 [biosynth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 7146-37-4|2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate|BLD Pharm [bldpharm.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. clinivex.com [clinivex.com]

- 10. clearsynth.com [clearsynth.com]

- 11. DL-7-Azatryptophan hydrate | C10H13N3O3 | CID 24801922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

In-depth Technical Guide: Physical and Chemical Properties of DL-7-Azatryptophan Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-7-Azatryptophan hydrate (B1144303) is a racemic mixture of the D- and L-enantiomers of 7-azatryptophan (B1233867), an analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for a carbon at the 7th position of the indole (B1671886) ring imparts unique fluorescent properties and biological activities, making it a valuable tool in biochemical research and drug development. This technical guide provides a comprehensive overview of the physical and chemical properties of DL-7-Azatryptophan hydrate, detailed experimental protocols for its analysis, and a visualization of its potential interactions within key metabolic pathways.

Physicochemical Properties

The fundamental physical and chemical characteristics of DL-7-Azatryptophan hydrate are summarized below.

Table 1: General and Physical Properties of DL-7-Azatryptophan Hydrate

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁N₃O₂ · H₂O | [1] |

| Molecular Weight | 223.23 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 262-264 °C (decomposes) | [1] |

| Solubility | Soluble in 1 M HCl (50 mg/mL), with heat as needed, yielding a clear to slightly hazy, colorless to faint yellow solution.[1] Soluble in water.[2] | [1][2] |

| pKa (of 7-azaindole) | 4.59 at 20 °C | [3] |

Table 2: Spectroscopic and Fluorescent Properties of DL-7-Azatryptophan Hydrate

| Property | Value | Conditions | Source |

| UV Absorption Maxima (λmax) | 280 nm, 310 nm | Not specified | [1] |

| Molar Extinction Coefficient (ε) | 5,080 M⁻¹cm⁻¹ | at 280 nm | [1] |

| 1,205 M⁻¹cm⁻¹ | at 310 nm | [1] | |

| Fluorescence Excitation Wavelength | 310 nm | Not specified | [1] |

| Fluorescence Emission Wavelength | 402 nm | Not specified | [1] |

| Fluorescence Emission Maximum Shift | From 370 nm to 390 nm | In reverse micelles of dioctyl sulfosuccinate (B1259242) in n-heptane as the water/surfactant molar ratio increases from 0.5 to 50. | [1] |

Experimental Protocols

Detailed methodologies for the analysis of DL-7-Azatryptophan hydrate are crucial for reproducible research. The following sections outline protocols for key analytical techniques.

Quantitative ¹H-NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of amino acids.

Objective: To determine the purity and concentration of DL-7-Azatryptophan hydrate in solution.

Materials:

-

DL-7-Azatryptophan hydrate sample

-

Deuterium oxide (D₂O)

-

Internal standard (e.g., maleic acid, DSS)

-

NMR tubes

-

Volumetric flasks

-

Analytical balance

Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of DL-7-Azatryptophan hydrate and the internal standard.

-

Dissolve the sample and internal standard in a known volume of D₂O in a volumetric flask. For improved signal resolution, especially for exchangeable protons, samples can be repeatedly dissolved in D₂O and lyophilized to replace labile protons with deuterium.

-

-

NMR Acquisition:

-

Transfer the solution to an NMR tube.

-

Acquire ¹H-NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Key acquisition parameters to optimize include:

-

Pulse Angle: A 30° or 45° pulse is often used to ensure full relaxation between scans.

-

Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure complete relaxation and accurate integration. A typical starting point is 30 seconds.

-

Number of Scans (ns): Sufficient scans (e.g., 16 or more) should be acquired to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the characteristic peaks of DL-7-Azatryptophan hydrate and the internal standard.

-

Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Volume_solution) where N_protons is the number of protons giving rise to the integrated signal and MW is the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within a molecule, offering a molecular fingerprint.

Objective: To obtain the infrared spectrum of DL-7-Azatryptophan hydrate for identification and structural analysis.

Materials:

-

DL-7-Azatryptophan hydrate sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer with a suitable detector

Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry the KBr powder to remove any moisture, which has strong IR absorption bands.

-

Grind a small amount (1-2 mg) of DL-7-Azatryptophan hydrate into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

FTIR Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The resulting spectrum will show absorption bands corresponding to the functional groups present in DL-7-Azatryptophan hydrate.

-

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is used to quantify substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum.

Objective: To determine the concentration of DL-7-Azatryptophan hydrate in solution.

Protocol:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of DL-7-Azatryptophan hydrate of a known concentration in a suitable solvent (e.g., 0.1 M HCl or a buffer in which the compound is stable and soluble).

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Measurement:

-

Use a UV-Vis spectrophotometer to measure the absorbance of the blank (solvent only) and the standard solutions at the wavelength of maximum absorbance (λmax), which for DL-7-Azatryptophan is around 280 nm.

-

Measure the absorbance of the unknown sample solution.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. Alternatively, use the Beer-Lambert law (A = εbc) if the molar extinction coefficient (ε) is known and constant.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

Objective: To separate and quantify DL-7-Azatryptophan from a sample matrix.

Protocol (Reversed-Phase HPLC):

-

Mobile Phase Preparation:

-

A typical mobile phase for the analysis of tryptophan and its analogs consists of an aqueous buffer and an organic modifier. An example could be:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: Acetonitrile.

-

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Gradient Elution: A gradient from a low to a high percentage of Solvent B is often employed to ensure good separation and peak shape. For example, a linear gradient from 5% to 95% Solvent B over 20 minutes.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at 280 nm is suitable for 7-azatryptophan. Fluorescence detection can also be used for higher sensitivity, with excitation at 310 nm and emission at 402 nm.

-

-

Sample Preparation and Analysis:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample to remove any particulate matter.

-

Inject a known volume of the sample onto the HPLC system.

-

Identify the peak corresponding to DL-7-Azatryptophan by comparing its retention time with that of a standard.

-

Quantify the amount of DL-7-Azatryptophan by comparing the peak area with a calibration curve generated from standards of known concentrations.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

Objective: To confirm the molecular weight and investigate the fragmentation pattern of DL-7-Azatryptophan.

Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for amino acids.

-

Mass Analysis:

-

In full scan mode, the mass spectrometer will detect the protonated molecule [M+H]⁺, confirming the molecular weight.

-

For structural information, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ ion is selected and fragmented by collision-induced dissociation (CID).

-

-

Fragmentation Pattern: The fragmentation of tryptophan and its analogs is well-characterized. Common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and formic acid (HCOOH) from the amino acid backbone. Fragmentation of the indole ring can also occur. The specific fragmentation pattern of 7-azatryptophan will be influenced by the presence of the nitrogen atom in the indole ring, potentially leading to characteristic fragment ions that can be used for its identification.

Signaling Pathways and Biological Interactions

As a tryptophan analog, DL-7-Azatryptophan can be expected to interact with the metabolic pathways of tryptophan, primarily the serotonin (B10506) and kynurenine (B1673888) pathways. Its structural similarity allows it to be a substrate or an inhibitor of the enzymes involved in these pathways.

Tryptophan Metabolism Overview

The following diagram provides a simplified overview of the major metabolic fates of tryptophan.

References

An In-depth Technical Guide to the Solubility of D,L-Azatryptophan Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D,L-Azatryptophan hydrate (B1144303) in aqueous and organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes known values, provides qualitative descriptions, and outlines a general experimental protocol for solubility determination.

Introduction to D,L-Azatryptophan Hydrate

This compound is a racemic mixture of the D- and L-isomers of 7-azatryptophan (B1233867), an analog of the essential amino acid tryptophan. The substitution of a nitrogen atom for a carbon in the indole (B1671886) ring alters its electronic properties, making it a useful tool in biochemical and pharmaceutical research. It has been utilized as a fluorescent probe in protein structure and dynamics studies and can be biosynthetically incorporated into proteins.[1][2][3][4] Understanding its solubility is critical for its application in experimental assays, formulation development, and drug discovery.

Solubility Data

| Solvent | Temperature | Concentration | Method | Source |

| Water | Not Specified | Soluble (Qualitative) | Not Specified | [5] |

| 1 M Hydrochloric Acid (HCl) | Heating Applied | 50 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | No Data Available | - | |

| Ethanol | Not Specified | No Data Available | - | |

| Methanol | Not Specified | No Data Available | - |

Note: The lack of specific quantitative data for water and common organic solvents highlights a knowledge gap for this particular compound. Researchers are advised to determine solubility experimentally for their specific conditions.

Factors Influencing Solubility

The solubility of amino acids and their analogs like this compound is influenced by several factors:

-

pH: The solubility of amino acids is significantly affected by pH. At their isoelectric point, they tend to have minimal solubility. In acidic or basic solutions, the amino and carboxylic acid groups become charged, increasing their interaction with polar solvents like water.[6]

-

Temperature: Generally, solubility increases with temperature. However, the stability of the compound at elevated temperatures should be considered.

-

Solvent Polarity: The polar nature of the amino and carboxyl groups suggests good solubility in polar solvents. The azaindole side chain, while aromatic, also possesses a nitrogen atom that can participate in hydrogen bonding, potentially influencing its solubility in various organic solvents.[6]

-

Crystalline Form: The hydrate form indicates that water molecules are incorporated into the crystal structure, which can affect its solubility compared to the anhydrous form.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of an amino acid analog like this compound. This method is based on the principle of preparing a saturated solution and then quantifying the dissolved solute.[7][8][9][10]

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, DMSO, ethanol, methanol)

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be continuously agitated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Centrifuge the collected supernatant at a high speed to remove any remaining undissolved solids.

-

Accurately dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

-

References

- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Biosynthetic incorporation of 7-azatryptophan into the phage lambda lysozyme: estimation of tryptophan accessibility, effect on enzymatic activity and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | 7146-37-4 | FA18065 [biosynth.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]

- 9. microbenotes.com [microbenotes.com]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Photophysical Properties of 7-Azatryptophan (B1233867)

Introduction

7-Azatryptophan (7AW), a non-canonical, isosteric analog of tryptophan (Trp), serves as a powerful fluorescent probe in biochemical and biophysical research. The substitution of the carbon atom at the 7th position of the indole (B1671886) ring with a nitrogen atom imparts unique photophysical properties that distinguish it from its natural counterpart. These properties include a significant red-shift in both absorption and emission spectra, a strong sensitivity to the local environment's polarity, and a typically single-exponential fluorescence decay in aqueous solutions.[1][2][3] These characteristics make 7AW an invaluable tool for investigating protein structure, dynamics, folding, and intermolecular interactions, often providing clearer insights than those attainable with the more complex photophysics of tryptophan.[1][2][4] This guide provides a comprehensive overview of the quantum yield and fluorescence lifetime of 7-azatryptophan, details the experimental protocols for their determination, and illustrates key concepts through structured diagrams.

Data Presentation: Photophysical Properties of 7-Azatryptophan

The fluorescence quantum yield (Φf) and lifetime (τf) of 7-azatryptophan are highly dependent on its chemical environment. Key influencing factors include solvent polarity, hydrogen bonding capability, and its incorporation within a peptide or protein structure.

Table 1: Quantum Yield (Φf) of 7-Azatryptophan and its Chromophore, 7-Azaindole

| Compound | Solvent/Condition | Quantum Yield (Φf) | Reference |

| 7-Azatryptophan | Aqueous Solution (pH 7) | 0.01 | [1] |

| 7-Azatryptophan | Acetonitrile | 0.25 | [1] |

| 7-Azaindole | Water | 0.03 | [2] |

| 7-Azaindole | Cyclohexane to Water | Decreases 10-fold | [1] |

| 1-Methyl-7-azaindole | Water | 0.55 | [2] |

Table 2: Fluorescence Lifetime (τf) of 7-Azatryptophan and its Chromophore, 7-Azaindole

| Compound | Solvent/Condition | Lifetime (τf) | Decay Profile | Reference |

| 7-Azatryptophan | Water (pH 7, 20°C) | 780 ps | Single Exponential | [2] |

| 7-Azaindole | Water (pH 7, 20°C) | 910 ps | Single Exponential | [2][3] |

| 1-Methyl-7-azaindole | Water | 21.0 ns | --- | [2] |

| Biotinylated 7AW | Bound to Avidin | 646 ps (98%) + 2690 ps (2%) | Bi-exponential | [5] |

Experimental Protocols

Accurate determination of quantum yield and fluorescence lifetime is critical for the application of 7AW as a quantitative molecular probe.

Methodology for Quantum Yield Determination (Relative Method)

The relative method, also known as the comparative method, is the most common approach for determining the fluorescence quantum yield.[6][7] It involves comparing the fluorescence of the sample (7AW) to that of a well-characterized standard with a known quantum yield.

Protocol Steps:

-

Standard Selection: Choose a fluorescence standard with absorption and emission profiles that are as close as possible to 7AW. Quinine sulfate (B86663) in 0.5 M H₂SO₄ (Φf = 0.54) is a common standard for the UV-visible region.

-

Sample Preparation: Prepare a series of dilute solutions of both the 7AW sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectra for all solutions, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the 7AW sample and the standard.

-

The slope of the resulting straight line is proportional to the quantum yield. The quantum yield of the sample (Φf_s) can be calculated using the following equation:

Φf_s = Φf_r * (Slope_s / Slope_r) * (n_s² / n_r²)

Where:

-

Φf_r is the quantum yield of the reference standard.

-

Slope_s and Slope_r are the slopes from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

-

n_s and n_r are the refractive indices of the sample and reference solutions (if different).[8]

-

Methodology for Fluorescence Lifetime Determination (Time-Correlated Single Photon Counting - TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Protocol Steps:

-

Instrumentation: The setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and TCSPC electronics.

-

Excitation: The 7AW sample is excited with a short pulse of light at an appropriate wavelength (e.g., ~295-310 nm).

-

Photon Detection: The electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon at the detector.

-

Histogram Buildup: This process is repeated millions of times, and a histogram of the number of photons detected versus their arrival time is constructed. This histogram represents the fluorescence decay profile of the sample.

-

Data Analysis: The decay curve is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τf). For 7AW in simple aqueous solutions, a single-exponential decay model is often sufficient.[1][2]

I(t) = A * exp(-t / τf)

Where:

-

I(t) is the intensity at time t.

-

A is the amplitude.

-

τf is the fluorescence lifetime.

-

Mandatory Visualizations

References

- 1. Incorporation of the fluorescent amino acid 7-azatryptophan into the core domain 1–47 of hirudin as a probe of hirudin folding and thrombin recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. DSpace [dr.lib.iastate.edu]

- 4. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 5. DSpace [dr.lib.iastate.edu]

- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 7. Making sure you're not a bot! [opus4.kobv.de]

- 8. researchgate.net [researchgate.net]

Mechanism of action of azatryptophan analogs in biological systems

An In-depth Technical Guide to the Mechanism of Action of Azatryptophan Analogs in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatryptophan analogs are isosteres of the natural amino acid tryptophan, where a carbon atom in the indole (B1671886) ring is replaced by a nitrogen atom. This "atomic mutation" provides a subtle yet powerful tool for investigating protein structure, function, and dynamics.[1] These analogs can be incorporated into proteins, serving as minimally perturbative probes that alter the photophysical or electronic properties of the local environment without significantly disrupting the protein's overall fold.[1][2] Their utility spans from fundamental biophysical studies to the development of novel therapeutic agents.[3][4][5] This guide details their core mechanism of action, experimental applications, and the quantitative effects of their incorporation.

Core Mechanism of Action

The primary mechanism of action of azatryptophan analogs revolves around their successful incorporation into the polypeptide chain in place of tryptophan, followed by the subsequent modulation of the protein's intrinsic properties.

Incorporation into Proteins

Azatryptophan analogs are introduced into proteins through two primary methods:

-

Biosynthetic Incorporation: This is the most common method, relying on tryptophan-auxotrophic host organisms, typically Escherichia coli strains.[1][6] These strains cannot synthesize their own tryptophan and will therefore utilize exogenously supplied azatryptophan analogs, incorporating them into proteins during translation. The efficiency of this process depends on the ability of the host's tryptophan synthetase to process the corresponding azaindole precursor and the recognition of the azatryptophan analog by the endogenous translational machinery.[1]

-

Site-Specific Genetic Encoding: For precise placement of an analog at a single, predetermined position, genetic code expansion techniques are employed.[2][7][8] This advanced method requires an orthogonal system consisting of an engineered aminoacyl-tRNA synthetase that specifically recognizes the azatryptophan analog and a corresponding suppressor tRNA that inserts the analog in response to a nonsense or quadruplet codon.[7][8][9]

The general workflow for biosynthetic incorporation is visualized below.

References

- 1. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Tailor-Made Amino Acids in Pharmaceutical Industry: Synthetic Approaches to Aza-Tryptophan Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Genetic Encoding of 7-Aza-l-tryptophan: Isoelectronic Substitution of a Single CH-Group in a Protein for a Nitrogen Atom for Site-Selective Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of Azatryptophan Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azatryptophan derivatives, structural analogs of the essential amino acid tryptophan where a carbon atom in the indole (B1671886) ring is replaced by a nitrogen atom, have garnered significant interest in medicinal chemistry, chemical biology, and drug development.[1][2] This substitution profoundly alters the electronic and hydrogen-bonding properties of the molecule, leading to unique biological activities and spectroscopic characteristics. These derivatives have found applications as fluorescent probes to study protein structure and dynamics, as antibacterial and antiplasmodial agents, and as inhibitors of key enzymes in metabolic pathways, such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan hydroxylase (TPH).[3][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and key properties of azatryptophan derivatives, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Quantitative Data

The biological activity and photophysical properties of azatryptophan derivatives are central to their application in research and drug development. The following tables summarize key quantitative data for selected derivatives.

Table 1: Inhibitory Activity of Azatryptophan Derivatives and Related Compounds

| Compound | Target Enzyme | Cell Line/Assay Condition | IC50 | Citation |

| 1-Methyl-D-tryptophan (Indoximod) | IDO1 | HeLa cells | ~70 nM (reverses mTORC1 inhibition) | [6] |

| 1-Methyl-L-tryptophan | IDO1 | HeLa cells | 120 µM | [5] |

| Epacadostat | IDO1 | Cell-based assay | 12 nM | [6] |

| BMS-986205 | IDO1 | Cell-based assay | ~2 nM (irreversible) | [6] |

| Navoximod | IDO1 | HeLa cells | 61 nM | [7] |

| 3-Aryl indole derivative | IDO1 | hIDO1 | 7 µM | [8] |

| Telotristat ethyl | TPH | In vivo | 0.028 µM | [9] |

| KAR5417 | TPH1 | Biochemical assay | 33 nM | [10] |

| KAR5417 | TPH2 | Biochemical assay | 7 nM | [10] |

Table 2: Photophysical Properties of Fluorescent Azatryptophan Derivatives

| Compound | Solvent/Environment | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Citation |

| 4-Azatryptophan | Aqueous solution | ~288 | ~418 | ~130 | Lower than tryptophan | [1][3] |

| 7-Azatryptophan (B1233867) | Aqueous solution (pH 7) | ~288 | ~386 | ~98 | 0.01 | [3][5][11] |

| 7-Azatryptophan | Acetonitrile | - | - | - | 0.25 | [5] |

| 1-Methyl-7-azatryptophan | Water (20 °C) | - | - | - | 0.55 | [11] |

| 4-Cyanotryptophan | Water | - | - | - | >0.8 | [12] |

| Ac-Trp-1-OMe* | - | 260 | 409 | 149 | - | [3] |

| Ac-Trp-2-OMe** | - | 260 | 425 | 165 | - | [3] |

* N-acetyl methyl ester of a tricyclic tryptophan analog based on a 4-azaindole (B1209526) scaffold. ** N-acetyl methyl ester of a different tricyclic tryptophan analog based on a 4-azaindole scaffold.

Table 3: Pharmacokinetic Parameters of 1-Methyl-D-tryptophan (Indoximod)

| Species | Dose | Route | Cmax | Tmax | t1/2 (elimination) | Bioavailability | Citation |

| Rat | 600 mg/m² | Oral | - | 8 h | 28.7 h | 92% | [2] |

| Dog | 1200 mg/m² | Oral | - | 1 h | 6.0 h | 47% | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of azatryptophan derivatives are crucial for their accessibility to the research community. The following protocols outline key chemical and enzymatic synthetic procedures.

Protocol 1: Asymmetric Synthesis of N-Fmoc-(S)-7-azatryptophan via a Chiral Ni(II) Complex

This protocol is adapted from the work of Zou et al. and describes a highly diastereoselective synthesis of Fmoc-protected 7-azatryptophan.[4]

Step 1: Alkylation of the Chiral Glycine-Ni(II) Complex

-

To a solution of the chiral Ni(II) complex of a glycine (B1666218) Schiff base (e.g., (S)-2 in the original paper, 2.0 g) in anhydrous DMSO (40 mL) under a nitrogen atmosphere, add 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine (0.8 equivalents) and powdered NaOH (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Add methanol (B129727) (40 mL) to the reaction mixture and continue stirring at 20 °C for 2 hours.

-

Heat the mixture to 60 °C for 1 hour to ensure complete conversion.

-

After cooling, the resulting alkylated Ni(II) complex can be isolated and purified, affording the product in approximately 74% yield with excellent diastereoselectivity.[4]

Step 2: Disassembly of the Ni(II) Complex

-

Suspend the purified alkylated Ni(II) complex in a mixture of 1,2-dimethoxyethane (B42094) (DME) and 3 N aqueous HCl.

-

Stir the mixture to effect the hydrolysis of the Schiff base and release of the amino acid.

-

Filter the reaction mixture to remove the precipitated chiral ligand.

-

Partition the filtrate between water and dichloromethane (B109758) to remove any residual ligand.

-

Purify the aqueous layer containing the (S)-7-azatryptophan hydrochloride salt by C18 flash column chromatography to remove Ni(II) ions. This step typically yields the free amino acid in about 95% yield.[6]

Step 3: Fmoc Protection

-

Dissolve the purified (S)-7-azatryptophan hydrochloride salt in a suitable solvent system, such as a mixture of an organic solvent and aqueous sodium carbonate solution.

-

Add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the product by trituration with a non-polar solvent like toluene (B28343) to remove unreacted Fmoc-OSu and its hydrolysis byproducts, followed by crystallization or chromatography to obtain N-Fmoc-(S)-7-azatryptophan in approximately 70% yield.[4]

Protocol 2: Synthesis of 4,6-Difluorotryptophan

This protocol, adapted from Monnie et al., describes a scalable synthesis of a fluorinated tryptophan derivative.

Step 1: Coupling of 4,6-difluorogramine with a Glycine Equivalent

-

Prepare a solution of 4,6-difluorogramine and a suitable glycine equivalent, such as 2-benzylthio-1,5-dihydro-4H-imidazolone, in an appropriate solvent.

-

Add a coupling promoter, for example, ethyl propiolate, to the reaction mixture.

-

Stir the reaction at a suitable temperature until the coupling is complete.

-

Isolate and purify the resulting imidazolone (B8795221) adduct.

Step 2: Hydrolysis to the Hydantoin (B18101)

-

Dissolve the imidazolone adduct in a mixture of 1,4-dioxane (B91453) and 6 M aqueous HCl at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Neutralize the reaction with a saturated solution of NaHCO3 and extract the product with dichloromethane.

-

Dry the organic layer over MgSO4, evaporate the solvent, and purify the resulting hydantoin.

Step 3: Hydantoin Ring Opening

-

Reflux a mixture of the hydantoin and Ba(OH)2 monohydrate in water for 96 hours.

-

Cool the reaction mixture and filter to remove the barium carbonate precipitate.

-

Acidify the aqueous layer with 3 M HCl and remove the water under reduced pressure.

-

Dissolve the residue in water and purify using a Dowex ion-exchange resin, eluting with a 5% aqueous ammonia (B1221849) solution.

-

Concentrate the basic solution under vacuum to yield 4,6-difluorotryptophan as a zwitterion in approximately 94% yield for this step.

Protocol 3: Enzymatic Synthesis of 7-Azatryptophan using Tryptophan Synthase

This protocol provides a general procedure for the biocatalytic synthesis of 7-azatryptophan from 7-azaindole (B17877) and serine, utilizing the β-subunit of tryptophan synthase (TrpB).[7]

Step 1: Preparation of the Biocatalyst

-

Overexpress a suitable tryptophan synthase β-subunit (TrpB) mutant in a host organism like E. coli. Several TrpB variants have been engineered for improved activity and substrate scope.[7]

-

Lyse the cells and purify the TrpB enzyme using standard protein purification techniques, such as affinity chromatography.

Step 2: Enzymatic Reaction

-

Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing L-serine (e.g., 50 mM) and pyridoxal-5'-phosphate (PLP), a necessary cofactor for TrpB.

-

Add the purified TrpB enzyme to the reaction mixture.

-

Add 7-azaindole, the substrate for the condensation reaction. The concentration of 7-azaindole should be optimized to avoid substrate inhibition.

-

Incubate the reaction mixture at an optimal temperature (e.g., 37 °C) with gentle agitation for a specified period (e.g., 12-24 hours).

-

Monitor the progress of the reaction by HPLC or other analytical techniques.

Step 3: Product Isolation and Purification

-

Terminate the reaction by denaturing the enzyme (e.g., by adding acid or by heat treatment).

-

Remove the precipitated protein by centrifugation.

-

Purify the 7-azatryptophan from the supernatant using techniques such as ion-exchange chromatography or reversed-phase HPLC.

Visualization of Key Pathways and Workflows

Understanding the biological context and experimental design is facilitated by visual representations. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Experimental and Logical Workflows

Conclusion

The field of azatryptophan derivatives continues to expand, driven by their diverse applications in biomedical research. The synthetic methodologies outlined in this guide, from asymmetric chemical syntheses to biocatalytic approaches, provide a robust toolkit for accessing a wide range of these valuable compounds. The quantitative data presented herein highlights their potential as potent enzyme inhibitors and sensitive fluorescent probes. As our understanding of the biological roles of tryptophan metabolic pathways deepens, the rational design and synthesis of novel azatryptophan derivatives will undoubtedly play a crucial role in the development of new therapeutic agents and advanced research tools.

References

- 1. Azatryptophans endow proteins with intrinsic blue fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ibj.pasteur.ac.ir [ibj.pasteur.ac.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. comp-bio.anu.edu.au [comp-bio.anu.edu.au]

- 8. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

D,L-Azatryptophan Hydrate: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of D,L-Azatryptophan hydrate (B1144303). Due to a lack of extensive publicly available stability data for D,L-Azatryptophan hydrate, this guide leverages data from its core structure, 7-azaindole (B17877), and its close structural analog, tryptophan, to provide a robust framework for researchers. It outlines methodologies for stability assessment and discusses potential degradation products and pathways, enabling informed handling, formulation, and analysis of this compound.

Introduction to this compound

D,L-Azatryptophan is a synthetic analog of the essential amino acid tryptophan, characterized by the substitution of a carbon atom with a nitrogen atom at the 7-position of the indole (B1671886) ring. This modification imparts unique fluorescent properties, making it a valuable tool in protein structure and dynamics research. Understanding its stability and degradation profile is crucial for its application in drug development and other scientific research, ensuring the integrity of experimental results and the safety of potential therapeutic applications.

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 7146-37-4 |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol |

| Synonyms | α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid hydrate |

| Appearance | White to off-white powder |

| Solubility | Soluble in 1 M HCl (50 mg/ml), with heat as needed. |

Stability Profile

Direct quantitative stability data for this compound is limited in published literature. However, information on its core moiety, 7-azaindole, and the extensive data on tryptophan provide a basis for understanding its stability characteristics.

General Stability and Storage

The 7-azaindole core is reported to be stable under normal conditions. General storage recommendations for this compound include maintaining it at room temperature in tightly closed containers, protected from light and moisture. For long-term storage, a temperature of -20°C is recommended.

Thermal Stability

Studies on Fmoc-7-azatryptophan, a derivative, have shown it to be more thermally stable than its tryptophan counterpart, suggesting the 7-azaindole ring system possesses considerable thermal stability. However, like tryptophan, this compound is expected to be susceptible to degradation at elevated temperatures, especially in the presence of oxygen.

Photostability

The indole ring of tryptophan is known to be susceptible to photodegradation upon exposure to UV light. Given the structural similarity, this compound is also likely to be light-sensitive. The nitrogen atom in the 7-position may alter the photolytic degradation pathway compared to tryptophan.

pH and Hydrolytic Stability

The stability of this compound is expected to be influenced by pH. Tryptophan is known to degrade under both acidic and alkaline conditions, particularly at elevated temperatures. The pyridine-like nitrogen in the 7-azaindole ring may influence its stability in acidic and basic solutions.

Oxidative Stability

The indole ring is susceptible to oxidation. Tryptophan is known to degrade in the presence of oxidizing agents, leading to various oxidation products. The 7-azaindole nucleus is also expected to be prone to oxidative degradation.

Potential Degradation Pathways

The degradation pathways of this compound have not been explicitly elucidated in the literature. However, based on the known degradation of tryptophan, several pathways can be hypothesized. The presence of the nitrogen atom at the 7-position will influence the electron density of the ring system and may alter the reactivity and subsequent degradation products compared to tryptophan.

Oxidative Degradation

Oxidation is a primary degradation pathway for tryptophan, leading to the formation of N-formylkynurenine (NFK), kynurenine, and various other products. It is plausible that this compound undergoes similar oxidative ring-opening of the pyrrole (B145914) moiety.

Caption: Hypothesized oxidative degradation pathway for D,L-Azatryptophan.

Photodegradation

Exposure to UV light can lead to the formation of radical species and subsequent degradation. For tryptophan, this can result in a variety of products, including N-formylkynurenine. A similar photosensitive auto-oxidation mechanism may occur for this compound.

Hydrolytic Degradation

Under strong acidic or basic conditions, particularly with heat, the molecule may undergo hydrolysis, potentially affecting the amino acid side chain or the integrity of the 7-azaindole ring.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. The following protocols are based on general pharmaceutical guidelines and can be adapted for this specific compound.

Caption: General workflow for a forced degradation study.

General Procedure

A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/co-solvent mixture). This stock solution is then subjected to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

Hydrolytic Degradation

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for up to 7 days.

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for up to 7 days.

-

Neutral Hydrolysis: Reflux the sample solution in water at 60°C for up to 7 days. Samples should be withdrawn at appropriate time points and neutralized before analysis.

Oxidative Degradation

-

Treat the sample solution with 3% hydrogen peroxide at room temperature for up to 7 days. Samples should be taken at various intervals for analysis.

Photolytic Degradation

-

Expose the solid powder and the sample solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

Thermal Degradation

-

Expose the solid powder to dry heat at a temperature higher than the recommended storage temperature (e.g., 60°C or 80°C) for a specified period.

Analytical Methods

The stability of this compound and the formation of degradation products should be monitored using a stability-indicating analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating the parent compound from its degradation products and quantifying the extent of degradation. A reverse-phase C18 column is often suitable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of unknown degradation products.

Summary and Recommendations

It is strongly recommended that users perform their own forced degradation studies using the protocols outlined in this guide to establish the stability of this compound under their specific experimental or formulation conditions. The use of stability-indicating analytical methods, such as HPLC and LC-MS, is critical for accurately assessing stability and identifying any potential degradation products. This proactive approach will ensure the reliability of research data and the quality and safety of any products developed using this compound.

A Comprehensive Technical Guide to D,L-Azatryptophan Hydrate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-Azatryptophan hydrate (B1144303) is a racemic mixture of the non-proteinogenic amino acid 7-azatryptophan (B1233867), an analog of tryptophan where a nitrogen atom replaces the carbon at the 7-position of the indole (B1671886) ring. This substitution imparts unique photophysical properties, making it a valuable tool in protein science and drug development. This technical guide provides a comprehensive overview of the synonyms, alternative names, and key chemical and physical properties of D,L-azatryptophan hydrate. It details experimental protocols for its enzymatic resolution, site-specific incorporation into proteins, and its application as a fluorescent probe. Furthermore, this guide explores its role as a modulator of enzymatic activity and physiological processes, including the synergistic induction of tryptophan oxygenase and the inhibition of photosynthetic processes in cyanobacteria.

Nomenclature and Chemical Properties

This compound is known by a variety of synonyms and alternative names in scientific literature and commercial catalogs. A clear understanding of this nomenclature is crucial for effective literature searching and material sourcing.

Table 1: Synonyms and Alternative Names for this compound

| Name Type | Name |

| Common Name | This compound |

| Systematic (IUPAC) Name | 2-amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid;hydrate[1] |

| Synonyms | DL-7-Azatryptophan hydrate, α-Amino-1H-pyrrolo[2,3-b]pyridine-3-propanoic Acid Hydrate, DL-7-Azatryptophan monohydrate, 7-Azatryptophan monohydrate, D,L-AZATRYPTOPHAN, HYDRATE, DL-7-AZATRYPTOPHAN 1-HYDRATE, 2-Amino-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid hydrate, 3-(2-Amino-2-carboxyethyl)-1H-pyrrolo[2,3-b]pyridine hydrate[1][2][3][4] |

| CAS Number | 7146-37-4[1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₃N₃O₃[1][2] |

| Molecular Weight | 223.23 g/mol [1][2][3][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white powder | [5] |

| Melting Point | >260°C (dec.) | [4] |

| Solubility | Soluble in 1 M HCl (50 mg/ml) with heat | [6] |

| Storage Temperature | -20°C | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Enzymatic Resolution of D,L-Azatryptophan Racemate

For most biological applications, the L-enantiomer of 7-azatryptophan is required. The following protocol describes the enzymatic resolution of the D,L-racemic mixture.

Workflow for Enzymatic Resolution

Caption: Workflow for the enzymatic resolution of this compound.

Protocol:

-

Acetylation:

-

Dissolve 1 mmole of this compound in neat acetic acid.

-

Add 1.2 mmoles of acetic anhydride while stirring vigorously.

-

Allow the reaction to proceed at room temperature with continuous stirring.

-

Monitor the reaction progress by RP-HPLC until completion.

-

The product of this step is D,L-Nα-acetyl-Azatryptophan.

-

-

Enantioselective Hydrolysis:

-

To the solution containing D,L-Nα-acetyl-Azatryptophan, add eupergit-C immobilized acylase-I from Aspergillus oryzae.

-

The acylase-I will selectively hydrolyze the Nα-acetyl group from the L-enantiomer, yielding free L-7-Azatryptophan and leaving D-Nα-acetyl-Azatryptophan unreacted.

-

-

Purification:

-